

Apitolisib resistance mechanisms in cancer cells

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Compound Focus: Apitolisib

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Key Mechanisms of Apitolisib Resistance

Based on current literature, the primary documented mechanisms of resistance to **Apitolisib** involve metabolic reprogramming and feedback loops within the PI3K/AKT/mTOR pathway.

Mechanism	Description	Key Evidence
Metabolic Reprogramming	Resistant cells shift energy production from glycolysis to mitochondrial oxidative phosphorylation and increase consumption of alternative fuels like free fatty acids and ketone bodies [1].	<i>In vitro</i> studies on lung adenocarcinoma (H1975) cells [1].
mTORC1 Hyperactivation	Aberrant activation of mTORC1 is a common resistance mechanism to PI3K inhibitors. It suppresses autophagy, creating a metabolic vulnerability to drugs targeting energy metabolism [2].	Studies on hormone receptor-positive breast cancer cells and xenograft models [2].

Quantitative Data on Resistant Cell Phenotypes

The following table summarizes measurable changes in metabolic parameters and proliferation characteristics observed in **Apitolisib**-resistant cells compared to their parental counterparts.

Parameter	H1975 Parental (Sensitive)	H1975 Resistant (in drug-free media)	H1975 Resistant (under Apitolisib)
Oxygen Consumption Rate (OCR)	Baseline	Significantly Increased [1]	Not Published
Extracellular Acidification Rate (ECAR)	Baseline	Decreased [1]	More strongly decreased than resistant cells in drug-free media [1]
Ketone Bodies (AcAc)	Baseline	Baseline	~2x Increase [1]
Ketone Bodies (BOHB)	Baseline	Baseline	~40% Increase [1]
Cell Population in G0/G1 phase	Baseline	~5x Decrease [1]	~5x Decrease [1]
Cell Population in S & G2/M phases	Baseline	~2x Increase [1]	~2x Increase [1]

Experimental Protocols for Investigating Resistance

Here are detailed methodologies for key experiments used to characterize **Apitolisib** resistance.

Protocol 1: Generating Resistant Cell Lines

- **Cell Line:** H1975 lung adenocarcinoma cells [1].
- **Procedure:** Continuously expose parental cells to increasing doses of **Apitolisib** over a prolonged period. Maintain parallel cultures: resistant cells kept under **Apitolisib** selection pressure (H1975R+) and resistant cells moved back to drug-free media (H1975R-) [1].
- **Application:** Use these derived lines for subsequent phenotypic and metabolic assays.

Protocol 2: Metabolic Phenotyping with Seahorse XF Analyzer

This assay measures mitochondrial respiration (OCR) and glycolysis (ECAR) in live cells [1].

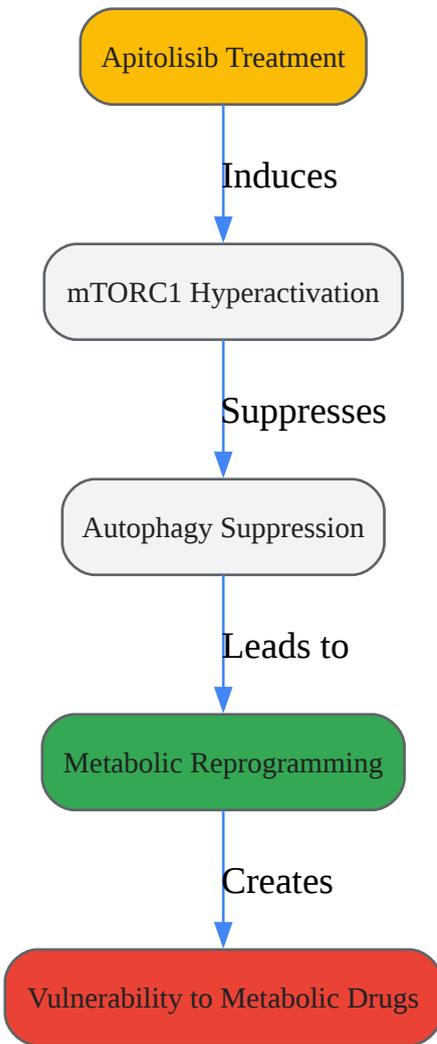
- **1. Cell Seeding:**
 - Seed cells in a Seahorse 24-well cell culture plate at optimized densities (e.g., 60,000 cells/well for H1975P, 80,000 for H1975R+) [1].
- **2. Assay Run:**
 - Use the Seahorse XF Cell Mito Stress Test or XF Energy Phenotype Test kit according to manufacturer instructions.
 - Measure basal OCR and ECAR.
- **3. Data Normalization:**
 - After the assay, normalize the OCR and ECAR values to cell number using a protein stain like crystal violet [1].

Protocol 3: Cell Cycle Profiling

- **1. Cell Seeding and Fixation:**
 - Seed cells in a 96-well plate and allow to adhere and proliferate for 48 hours.
 - Wash with PBS and fix cells with a pre-warmed formaldehyde solution (e.g., 4% methanol-free formaldehyde with 0.3% Triton-X100) for 15 minutes at 37°C [1].
- **2. Staining:**
 - Wash fixed cells and stain the nuclei with DAPI (e.g., 1 µg/mL) for 15 minutes at room temperature [1].
- **3. Analysis:**
 - Read the plate using a high-content cell imaging system (e.g., Cytel Cell Imaging System).
 - Use associated software to analyze the distribution of cells in different cell cycle phases (Go/G1, S, G2/M) based on nuclear DNA content [1].

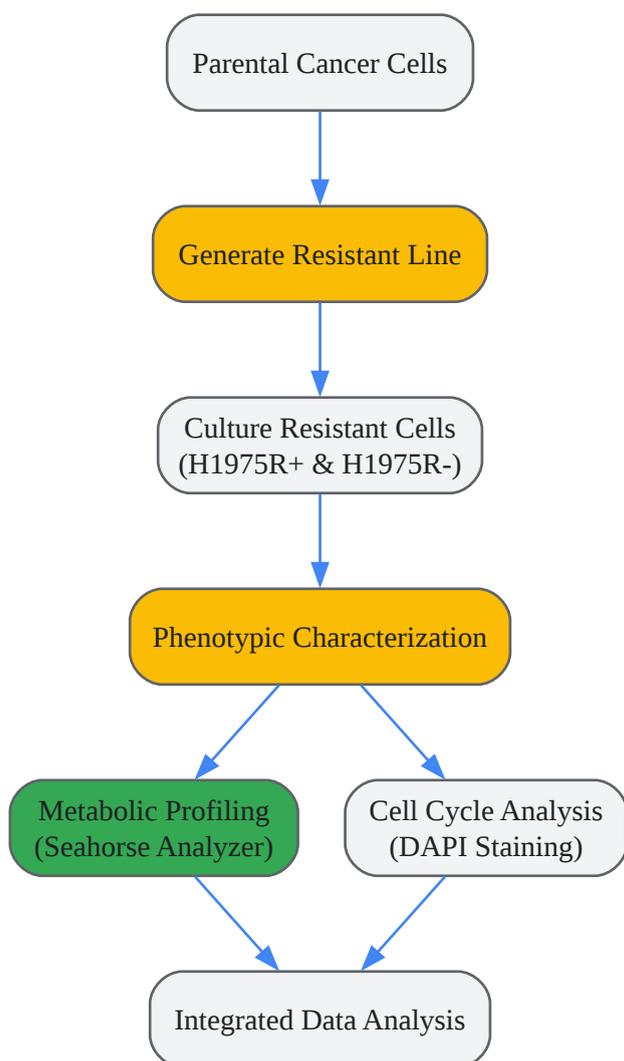
Visualizing Resistance Pathways and Experiments

The diagrams below illustrate the molecular mechanism of resistance and the workflow for metabolic investigation.



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Diagram 1: Molecular mechanism of **Apitolisib** resistance



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Diagram 2: Experimental workflow for resistance investigation

Suggested Troubleshooting & FAQs

Q1: Our resistant cell lines are not proliferating as expected after being taken off Apitolisib. Is this normal?

- **A:** Yes, this is a documented phenotype. Resistant cells can become "hypo-energetic" and dependent on the drug pressure for survival. Compare the proliferation of your resistant lines both in the presence (H1975R+) and absence (H1975R-) of **Apitolisib** to understand their adaptation [1].

Q2: What is a potential combinatorial strategy to overcome Apitolisib resistance?

- **A:** Research suggests that continuing **Apitolisib** while adding a non-tyrosine kinase inhibitor, such as the histone deacetylase inhibitor Vorinostat, can effectively control the acquired hyper-proliferation of resistant cells. One study showed that Vorinostat (7 μ M) reduced survival of H1975R- cells to 20% [1].

Q3: Are there biomarkers to identify this metabolic vulnerability?

- **A:** In breast cancer models, a combination of high phosphorylation of 4E-BP1 (indicating high mTORC1 activity) and accumulation of p62 (indicating impaired autophagy) has been identified as a potential biomarker pair predicting sensitivity to metabolic drugs after PI3Ki resistance [2].

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